Methyl 6-methyl-8-oxooct-2-enoate
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Overview
Description
Methyl 6-methyl-8-oxooct-2-enoate is a chemical compound with the molecular formula C10H16O3. It is an ester derived from the reaction of a carboxylic acid and an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-8-oxooct-2-enoate typically involves the esterification of 6-methyl-8-oxooct-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methyl-8-oxooct-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of 6-methyl-8-oxooctanoic acid.
Reduction: Formation of 6-methyl-8-hydroxyoct-2-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methyl-8-oxooct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-8-oxooct-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-methyl-8-oxooctanoate: Similar structure but lacks the double bond at the 2-position.
Ethyl 6-methyl-8-oxooct-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-methyl-8-hydroxyoct-2-enoate: Similar structure but with a hydroxyl group instead of a keto group at the 8-position.
Properties
CAS No. |
835597-88-1 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 6-methyl-8-oxooct-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-9(7-8-11)5-3-4-6-10(12)13-2/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
VKSWKRYWLKQDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=CC(=O)OC)CC=O |
Origin of Product |
United States |
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